1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine
Beschreibung
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a benzimidazole derivative featuring a 4-methoxybenzyl group at position 1, methyl substituents at positions 5 and 6, and an amine group at position 4. The molecular formula is C₁₇H₁₉N₃O, with a molecular weight of 281.35 g/mol. Its structural complexity arises from the benzimidazole core, a bicyclic aromatic system known for its role in pharmaceuticals and agrochemicals due to its bioisosteric resemblance to purines .
A similar procedure is described for 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, where p-anisaldehyde is used as a starting material .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-8-15-17(16(18)12(11)2)19-10-20(15)9-13-4-6-14(21-3)7-5-13/h4-8,10H,9,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAUJHEEJDWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine typically involves the condensation of 4-methoxybenzylamine with a suitable benzimidazole precursor. One common method involves the reaction of 4-methoxybenzylamine with 5,6-dimethyl-1H-benzimidazole-4-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Benzimidazole Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidize the benzimidazole ring to form quinone-like derivatives. This reaction typically proceeds under acidic or neutral conditions.
-
Methoxy Group Oxidation : The 4-methoxybenzyl substituent can be oxidized to a ketone or carboxylic acid under harsh conditions, though this is less common due to steric hindrance from the benzimidazole ring.
Example Reaction:
Reduction Reactions
Reduction primarily targets reducible groups introduced via synthetic modifications:
-
Nitro Group Reduction : If nitro groups are present in derivatives, they can be reduced to amines using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Imine Reduction : The imine nitrogen in the benzimidazole core is resistant to reduction under standard conditions, but selective reductions may occur with tailored reagents.
Example Reaction:
Substitution Reactions
The amine and benzimidazole nitrogen atoms are reactive sites:
-
Amine Alkylation/Acylation : The primary amine at position 4 reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. For example, treatment with acetyl chloride yields the corresponding acetamide.
-
Benzimidazole N-Alkylation : The N1 position participates in alkylation reactions, though steric hindrance from the 4-methoxybenzyl group may limit reactivity.
Example Reaction:
Electrophilic Aromatic Substitution
The methoxybenzyl group directs electrophiles to the para position relative to the methoxy group:
-
Nitration : Concentrated nitric acid introduces nitro groups at the para position of the methoxybenzyl ring.
-
Sulfonation : Sulfuric acid facilitates sulfonation, though this is less commonly reported.
Example Reaction:
Biological Interactions
The compound interacts with biological targets through non-covalent binding:
-
Enzyme Inhibition : It exhibits inhibitory activity against kinases and microbial enzymes (e.g., Candida CYP51), attributed to hydrogen bonding and π-π stacking with aromatic residues .
-
DNA Interaction : The planar benzimidazole ring may intercalate with DNA, though this is speculative and requires further validation.
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates or electron transfer pathways, depending on the oxidizing agent.
-
Substitution : Follows nucleophilic aromatic substitution (SNAr) mechanisms at electron-deficient positions.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound has been identified as a promising candidate for drug development due to its structural features that allow it to interact with various biological targets. Its design is based on the benzimidazole scaffold, which is known for its diverse pharmacological properties.
Key Studies:
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit key enzymes involved in bacterial metabolism, making it a potential candidate for antibiotic development .
- Anticancer Potential : Several studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). In vitro assays demonstrate that certain derivatives possess IC50 values lower than established chemotherapeutics, indicating superior potency .
Antimicrobial Applications
The antimicrobial properties of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine have been evaluated against a range of pathogens:
| Pathogen Type | Activity Level | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Significant | 1.27 µM |
| Gram-negative | Moderate | 2.60 µM |
| Fungal species | Notable | 2.65 µM |
These findings suggest that the compound could be developed into a new class of antimicrobials capable of addressing resistant strains .
Anticancer Research
The anticancer activity of the compound is particularly noteworthy. It has been tested against multiple cancer cell lines with promising results:
| Cell Line | IC50 Value (µM) | Comparison to Standard Drug (5-FU) |
|---|---|---|
| HCT116 (Colorectal) | 4.53 | More potent than 5-FU (9.99 µM) |
| MCF-7 (Breast) | 5.85 | Comparable |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of synthesized benzimidazole derivatives demonstrated that modifications on the aromatic rings significantly enhanced their activity against resistant bacterial strains. The presence of functional groups such as methoxy and chloro was crucial for improving their interaction with bacterial enzymes .
Case Study 2: Anticancer Activity
In a comparative study involving various benzimidazole derivatives, 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine was found to outperform traditional chemotherapeutics in terms of cytotoxicity against colorectal cancer cells. The study utilized the Sulforhodamine B assay for quantifying cell viability post-treatment .
Wirkmechanismus
The mechanism of action of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Insights
Substituent Effects: The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to simpler methyl or phenyl substituents (e.g., 1-Methyl-1H-benzimidazol-4-amine) . This group may improve membrane permeability in biological systems. In contrast, 5,6-dichloro derivatives (e.g., ) exhibit stronger electron-withdrawing effects, altering reactivity .
Positional Isomerism: The amine group at position 4 (target compound) versus position 2 (1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine) influences hydrogen-bonding capabilities. Position 4 amines may engage in unique donor-acceptor interactions compared to position 2 .
Core Heterocycle Modifications :
- Replacing benzimidazole with thiadiazole () or pyrazole () cores reduces aromaticity and planarity, impacting π-π stacking and binding affinity in molecular recognition .
Biological Relevance :
- Compounds like N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)benzeneamine () highlight the role of halogen substituents in enhancing electrostatic interactions with target proteins. The target compound’s methoxy group, being electron-donating, may instead stabilize charge-transfer complexes .
Research Findings
- Synthetic Flexibility : The 4-methoxybenzyl group is frequently incorporated via nucleophilic substitution or reductive amination, as seen in pyrazole derivatives (). This suggests scalability for the target compound’s synthesis .
- Crystallography : Hydrogen-bonding patterns in benzimidazoles (e.g., N–H···O/N interactions) are critical for crystal packing. The 4-methoxy group in the target compound may facilitate specific supramolecular architectures .
- Antimicrobial Potential: Benzimidazoles with electron-rich substituents (e.g., methoxy, methyl) often exhibit enhanced antimicrobial activity compared to halogenated analogs, though specific data for the target compound requires further study .
Biologische Aktivität
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a compound belonging to the benzimidazole class, notable for its potential therapeutic applications in medicinal chemistry. This compound is characterized by a fused ring system comprising both benzene and imidazole structures. The presence of a 4-methoxybenzyl substituent and dimethyl groups enhances its solubility and biological activity, making it a subject of interest in various pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O
- Molecular Weight : 283.34 g/mol
- IUPAC Name : 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine
The unique structural features of this compound contribute to its diverse biological activities, particularly in anticancer research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via ROS generation |
| U-937 (Leukemia) | 12.34 | Inhibits topoisomerase activity |
| A375 (Melanoma) | 10.21 | Triggers DNA damage response |
These findings suggest that the compound may act through multiple mechanisms, including the induction of reactive oxygen species (ROS), which leads to DNA damage and apoptosis in cancer cells .
Mechanistic Studies
The mechanism of action for 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine appears to involve the following pathways:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases that are crucial for cancer cell proliferation.
- Histone Deacetylase Inhibition : It may also exhibit histone deacetylase inhibitory activity, leading to altered gene expression associated with cancer progression .
Case Studies
Several studies have documented the effects of this compound on different cancer types:
- Study on MCF-7 Cells :
- Evaluation Against Leukemia Cell Lines :
-
Mechanisms of Action in Melanoma Cells :
- The study indicated that the compound triggers DNA damage response pathways resulting in cell cycle arrest and apoptosis in A375 melanoma cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| 2-(6-chloroquinolin-4-yl)-n-(4-methoxybenzyl) | Neuroprotective effects | 20.50 |
| 5-substituted benzimidazoles | Broad-spectrum anticancer activity | 25.00 |
| 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl) | Anticancer and anti-inflammatory | 18.00 |
The comparative data indicates that while other compounds exhibit promising biological activities, the unique structure of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine contributes to its enhanced efficacy against specific cancer types.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine, and how is purity confirmed?
Answer:
The synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. A common approach includes:
- Step 1: Alkylation of 5,6-dimethyl-1H-benzimidazol-4-amine with 4-methoxybenzyl chloride under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Purity is confirmed using HPLC (>98% purity threshold) and LC-MS to verify molecular mass. ¹H/¹³C NMR and FT-IR analyses validate structural integrity, with characteristic peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and benzimidazole NH (δ ~12.5 ppm) .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent patterns (e.g., methoxybenzyl protons, dimethyl groups on benzimidazole) .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software ) determines absolute configuration and packing motifs. For example, similar benzimidazole derivatives show π-π stacking between aromatic rings and hydrogen-bonding networks involving NH groups .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) be systematically resolved?
Answer:
Contradictions often arise from variations in assay conditions or compound stability. To address this:
- Standardized Protocols: Use CLSI/M07-A11 guidelines for antimicrobial testing, ensuring consistent inoculum size (~10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
- Stability Studies: Perform HPLC stability checks under assay conditions (e.g., 37°C, pH 7.4) to rule out degradation .
- Comparative SAR Analysis: Benchmark against structurally similar compounds (e.g., 1-(4-methoxybenzyl) analogs ) to identify substituent-dependent activity trends.
Advanced: What computational strategies predict the compound’s reactivity and intermolecular interactions?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .
- Hydrogen-Bonding Analysis: Apply Etter’s graph-set notation (e.g., motifs) to model intermolecular interactions in crystals, leveraging tools like Mercury CSD .
Advanced: How is the crystal structure analyzed to elucidate hydrogen-bonding networks and packing efficiency?
Answer:
- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement: SHELXL-2018 refines positional/anisotropic displacement parameters, with R1 < 0.05 for high-resolution data .
- Graph-Set Analysis: Identify donor-acceptor pairs (e.g., NH→O hydrogen bonds) and quantify their contribution to lattice energy using PLATON .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for benzimidazole analogs?
Answer:
- Substituent Variation: Synthesize derivatives with modified methoxybenzyl groups (e.g., 4-fluoro or 4-nitro analogs ) to assess electronic effects.
- Bioisosteric Replacement: Replace the benzimidazole core with indazole or triazole moieties to evaluate scaffold flexibility .
- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity, validated by leave-one-out cross-validation (q² > 0.5) .
Advanced: How are metal complexes of this compound utilized in catalytic oxidation studies?
Answer:
- Complex Synthesis: React the compound with Cu(II) acetate in methanol to form a Cu(II)-benzimidazole complex. Characterize via UV-Vis (d-d transitions ~600 nm) and cyclic voltammetry (E₁/₂ for Cu²⁺/Cu⁺) .
- Catalytic Application: Employ the complex in 2-aminophenol oxidation (10 mM in acetate buffer, pH 5.0), monitoring product formation (2-amino-3H-phenoxazin-3-one) by UV at 435 nm .
Advanced: What methodologies address solubility limitations in in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO:PBS (1:4 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce phosphate esters at the NH group, which hydrolyze enzymatically in physiological conditions .
- Nanosuspensions: Prepare via wet milling (particle size <200 nm) to improve bioavailability in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
